2-(1H-pyrazol-3-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBHXHJHAPEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 2-(1H-pyrazol-3-yl)benzoic acid: A Technical Guide
This guide provides an in-depth technical analysis of 2-(1H-pyrazol-3-yl)benzoic acid , a significant bidentate scaffold in medicinal chemistry.[1]
Primary CAS: 1359735-11-7 (Generic isomer class references may vary) Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol [1]
Executive Summary & Chemical Identity
2-(1H-pyrazol-3-yl)benzoic acid represents a distinct class of "ortho-heterocyclic" benzoic acids.[1] Unlike its meta- and para- isomers, the ortho positioning of the pyrazole ring creates a unique steric and electronic environment dominated by intramolecular hydrogen bonding . This structural feature significantly alters its solubility, pKa, and membrane permeability compared to standard benzoic acid derivatives, making it a privileged scaffold for designing membrane-permeable zwitterionic drugs (e.g., URAT1 inhibitors, kinase inhibitors).[1]
Structural Classification[1]
-
Scaffold: Biaryl system containing a phenyl ring and a 5-membered nitrogen heterocycle.[1]
-
Connectivity: The pyrazole ring is attached at its C3 position to the C2 position of the benzoic acid.
-
Tautomerism: Exists in equilibrium between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms, heavily influenced by solvent polarity and pH.[1]
Structural Dynamics & Intramolecular Forces
The physicochemical behavior of this molecule is defined by the proximity of the carboxylic acid donor/acceptor motif to the pyrazole donor/acceptor motif.
Intramolecular Hydrogen Bonding (IMHB)
In non-polar media, the molecule adopts a planar, "pseudo-tricyclic" conformation stabilized by a strong intramolecular hydrogen bond (IMHB). This "chameleon effect" masks the polar surface area (PSA), enhancing lipophilicity beyond calculated values.
-
Interaction Type:
(Pyrazole donor to Carbonyl acceptor) or (Carboxyl donor to Pyrazole acceptor). -
Energetic Consequence: The formation of this 7-membered pseudo-ring reduces the energy penalty for desolvation, facilitating passive transport across lipid bilayers.[1]
Tautomeric Equilibrium
The pyrazole ring can shift protons between N1 and N2.
-
Form A (Open): Polar, higher water solubility, favored in aqueous buffers.
-
Form B (Closed/Chelated): Non-polar, lower water solubility, favored in lipid environments or organic solvents.
Figure 1: Tautomeric equilibrium shifting between high-solubility (Open) and high-permeability (Closed) states.[1]
Key Physicochemical Parameters
Ionization Constants (pKa)
The molecule is amphoteric, possessing both an acidic carboxyl group and a basic pyrazole nitrogen.
| Ionization Center | Estimated pKa | Structural Insight |
| Carboxylic Acid (-COOH) | 3.5 – 3.8 | Slightly more acidic than benzoic acid (4.[1]2) due to the electron-withdrawing nature of the pyrazole ring and stabilization of the carboxylate anion by the pyrazole -NH.[1] |
| Pyrazole Nitrogen (-NH-) | 2.0 – 2.5 | The pyrazolium cation forms only in strong acid.[1] The neutral pyrazole is a very weak base. |
| Isoelectric Point (pI) | ~2.8 | At pH ~2.8, the molecule exists largely in its neutral, least soluble form. |
Lipophilicity (LogP / LogD)
-
Calculated LogP (cLogP): ~1.4 – 1.8
-
Effective LogD (pH 7.4): -0.5 to 0.5 (Highly ionized as carboxylate).
-
Effective LogD (pH 2.0): ~1.6 (Neutral species).
-
Implication: Drug discovery campaigns should utilize LogD at physiological pH rather than cLogP, as the molecule will be >99% ionized in blood plasma.
Solubility Profile
-
Aqueous Solubility:
-
Low pH (1-3): Low (< 0.5 mg/mL) – Predominantly neutral species.
-
Neutral/High pH (>6): High (> 10 mg/mL) – Formation of highly soluble carboxylate salts (Na+, K+).
-
-
Organic Solubility: Soluble in DMSO, Methanol, and Ethanol. Moderate solubility in DCM/Ethyl Acetate (enhanced by IMHB).
Analytical Characterization & Protocols
HPLC Method for Purity & LogD Determination
To accurately assess hydrophobicity without relying on calculations, use a reverse-phase HPLC retention time method standardized against known benzoic acid derivatives.[1]
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 230 nm (pyrazole).
-
Standardization: Inject benzoic acid (LogP 1.87) and toluene (LogP 2.73) as markers.
Experimental Workflow: Solubility vs. pH
This protocol defines the "pH-solubility profile," critical for formulation.[1]
Figure 2: Thermodynamic solubility determination workflow.
Synthesis & Impurity Profile
Understanding the synthesis source is vital for interpreting physicochemical data, as impurities (regioisomers) can skew melting point and pKa results.
-
Primary Route: Suzuki-Miyaura coupling of 2-boronobenzoic acid (or ester) with 3-halopyrazole.[1]
-
Critical Impurity: 2-(1H-pyrazol-5-yl)benzoic acid (if regioselectivity is poor) or 1H,1'H-3,3'-bipyrazole dimers.[1]
-
Purification: Due to the amphoteric nature, the product can be purified by Acid-Base Extraction :
-
Dissolve crude in 1M NaOH (forms carboxylate).
-
Extract organic impurities with Ethyl Acetate (discard organic layer).
-
Acidify aqueous layer to pH 3-4 with HCl.[1]
-
Precipitate collects (Neutral product).
-
References
-
ChemSRC. (2024). 2-(1H-pyrazol-3-yl)benzoic acid - CAS 1359735-11-7 Physicochemical Data. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid (Isomer comparison). Link
- Alex, A., & Millan, D. S. (2012). Intramolecular Hydrogen Bonding in Medicinal Chemistry. In Hydrogen Bonding in Drug Design. Springer. (Contextual grounding for ortho-heterocycle IMHB).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for pyrazole-benzoic acid scaffolds).
Sources
2-(1H-pyrazol-3-yl)benzoic acid derivatives and their potential applications
This guide details the chemical architecture, synthetic pathways, and therapeutic/material applications of 2-(1H-pyrazol-3-yl)benzoic acid and its derivatives. This scaffold represents a "privileged structure" in medicinal chemistry due to its ability to function as a bidentate ligand, a kinase hinge-binder, and a precursor to fused tricyclic systems.
Executive Summary
The 2-(1H-pyrazol-3-yl)benzoic acid scaffold is a bifunctional pharmacophore integrating a carboxylic acid (hydrogen bond acceptor/donor, solubilizing group) and a pyrazole ring (hydrogen bond donor/acceptor, π-stacking unit). Its derivatives are critical in two primary domains:
-
Medicinal Chemistry: As potent Kinase Inhibitors (targeting ATP binding pockets) and precursors to Pyrazolo[5,1-a]isoindol-5-ones .
-
Material Science: As versatile linkers in Metal-Organic Frameworks (MOFs) , offering mixed N,O-donor sites for transition metal coordination.
Part 1: Chemical Architecture & Pharmacophore Analysis
The core structure consists of a benzene ring ortho-substituted with a carboxylic acid and a pyrazole ring attached at its C3 position.
Structural Tautomerism
The unsubstituted pyrazole ring exhibits annular tautomerism (1H- vs. 2H-). In the context of 2-(pyrazol-3-yl)benzoic acid:
-
Tautomer A (3-yl): The NH is distal to the benzoic acid.
-
Tautomer B (5-yl): The NH is proximal to the benzoic acid.
-
Significance: Tautomer B facilitates intramolecular hydrogen bonding with the carboxylate, stabilizing a planar conformation essential for biological recognition and cyclization reactions.
The "Open" vs. "Cyclized" Equilibrium
Under dehydrating conditions (acid catalysis/heat), the scaffold undergoes intramolecular cyclization to form pyrazolo[5,1-a]isoindol-5-one , a tricyclic core found in various anti-inflammatory and anticancer agents.
Figure 1: Cyclization pathway from the open benzoic acid scaffold to the fused tricyclic lactam.
Part 2: Synthetic Methodologies
The synthesis of 2-(1H-pyrazol-3-yl)benzoic acid derivatives relies on robust C-C bond formation, primarily avoiding the N-linked isomer (2-(pyrazol-1-yl)...) which forms via Ullmann coupling.
Primary Route: Suzuki-Miyaura Coupling
This is the industry standard for generating the C3-linked isomer with high regiocontrol.
Protocol:
-
Reactants: 2-Bromobenzoic acid (or ester) + (1H-pyrazol-3-yl)boronic acid pinacol ester.
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: 1,4-Dioxane/Water (4:1) to solubilize the boronate.
-
Conditions: 80–100°C under Argon for 12–16 hours.
Note: Protection of the pyrazole nitrogen (e.g., with THP or Boc) is often required to prevent catalyst poisoning by the free NH group.
Secondary Route: 1,3-Dipolar Cycloaddition
For derivatives requiring specific substitution on the pyrazole ring:
-
Precursor: 2-Ethynylbenzoic acid ester.
-
Reagent: Diazomethane or substituted diazoalkanes.
-
Mechanism: [3+2] Cycloaddition yields the pyrazole ring directly attached to the benzoate.
Part 3: Therapeutic Applications (Medicinal Chemistry)
Kinase Inhibition (Oncology)
The scaffold mimics the adenosine ring of ATP. The pyrazole unit acts as a hinge binder , forming hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues), while the benzoic acid moiety extends into the solvent front or interacts with the "sugar pocket" lysine.
Target Classes:
-
CDKs (Cyclin-Dependent Kinases): Derivatives inhibit cell cycle progression.
-
PI3K (Phosphoinositide 3-kinase): The benzoic acid group provides selectivity by interacting with non-conserved regions outside the ATP pocket.
Anti-Inflammatory Agents
Derivatives of this scaffold have shown efficacy in inhibiting COX-2 and 5-LOX . The mechanism involves the pyrazole ring fitting into the hydrophobic channel of COX-2, while the carboxylic acid (or bioisostere) interacts with Arg120 at the channel entrance.
Data Summary: Structure-Activity Relationship (SAR)
| Substitution (R) | Position | Effect on Activity | Mechanism |
| -COOH | Ortho (Phenyl) | Essential | H-bond anchor / Solubilizing group |
| -CONH-R | Ortho (Phenyl) | High Potency | Extends into deep hydrophobic pockets (Kinases) |
| -CF3 | Pyrazole C5 | Increased Metabolic Stability | Blocks metabolic oxidation; increases lipophilicity |
| -Ph (Aryl) | Pyrazole N1 | Selectivity Switch | Shifts binding mode; often targets COX-2 over COX-1 |
Part 4: Material Science Applications (MOFs)
In the field of Crystal Engineering, 2-(1H-pyrazol-3-yl)benzoic acid is a valued heterofunctional ligand .
-
Coordination Modes: It binds metal centers (Zn²⁺, Cu²⁺, Cd²⁺) through both the hard oxygen atoms (carboxylate) and the intermediate/soft nitrogen atoms (pyrazole).
-
Topology: The angular geometry (approx. 60° torsion) between the phenyl and pyrazole rings prevents flat packing, encouraging the formation of porous 3D networks (MOFs) suitable for gas storage (H₂, CO₂) and catalysis.
Part 5: Experimental Protocols
Protocol: Synthesis of 2-(1H-pyrazol-3-yl)benzoic acid
Validates the Suzuki Coupling approach.
Materials:
-
Methyl 2-bromobenzoate (1.0 eq)
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid pinacol ester (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Solvent: Dioxane/H₂O (4:1)
Step-by-Step:
-
Degassing: Charge a Schlenk flask with reactants and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent mixture via syringe.
-
Catalysis: Add Pd catalyst quickly under Argon flow.
-
Reaction: Heat to 90°C for 16 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Filter through Celite. Concentrate filtrate.
-
Deprotection/Hydrolysis: Dissolve residue in MeOH/THF (1:1). Add 2M LiOH (5 eq). Stir at 50°C for 4 hours to remove the methyl ester and THP group simultaneously (acidic workup required for THP removal if LiOH doesn't cleave it; usually, HCl workup removes THP). Refinement: THP is acid-labile. Use 4M HCl in Dioxane after saponification to ensure THP removal.
-
Purification: Recrystallize from Ethanol/Water.
Protocol: In Vitro Kinase Assay (Generic)
Validates the biological activity of the derivative.
System: ADP-Glo™ Kinase Assay (Promega).
-
Preparation: Dilute compound in DMSO (serial dilutions).
-
Incubation: Mix Kinase (e.g., CDK2/CyclinA), Substrate, and Compound in reaction buffer. Incubate 10 min at RT.
-
Initiation: Add ATP (at Km). Incubate 60 min at RT.
-
Termination: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
-
Analysis: Plot RLU vs. Log[Compound] to determine IC50.
References
-
Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. European Journal of Medicinal Chemistry, 2025.[1]
-
Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 2020.
-
Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling. Beilstein Journal of Organic Chemistry, 2010.
-
Metal-organic framework structures of fused hexagonal motifs. CrystEngComm, 2022.
-
Acid/Base-Steered Cascade Cyclization: Access to Isoindolobenzoxazinones. Molecules, 2023.
Sources
spectroscopic data (NMR, IR, Mass) of 2-(1H-pyrazol-3-yl)benzoic acid
[1][2]
Executive Summary & Structural Context
2-(1H-pyrazol-3-yl)benzoic acid (C₁₀H₈N₂O₂, MW: 188.[1][2]18) is a bifunctional scaffold featuring an ortho-substituted benzoic acid linked to the C3 position of a pyrazole ring.
Key Structural Challenges
-
Tautomerism: The pyrazole ring exists in dynamic equilibrium between the 1H- and 2H-tautomers (or 3-substituted vs. 5-substituted forms relative to the NH). In solution, the 1H-pyrazol-3-yl form is generally favored, but solvent polarity (DMSO vs. CDCl₃) can shift this equilibrium.[1]
-
Cyclization Risk: A critical purity concern is the spontaneous dehydration of the acid to form phthalazin-1(2H)-one (phthalazinone). This cyclization is thermodynamically favorable under acidic or thermal stress.[3]
-
Differentiation: The open-chain acid is distinguished from the cyclic phthalazinone by the presence of a carboxylic acid carbonyl stretch (>1690 cm⁻¹) versus the amide carbonyl (~1660 cm⁻¹) and the distinct ¹H NMR signals of the pyrazole ring protons.
-
Structural Diagram & Tautomerism
The following diagram illustrates the tautomeric equilibrium and the irreversible cyclization pathway that must be monitored.
Synthesis & Isolation Strategy
To obtain high-purity spectroscopic data, the compound is typically synthesized via Suzuki-Miyaura cross-coupling rather than hydrazine condensation, which favors the phthalazinone.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is the primary tool for structural confirmation.[1][2][3] The values below are reported for DMSO-d₆ , the preferred solvent due to the compound's solubility and ability to stabilize the open-chain form via hydrogen bonding.[2]
³.1. ¹H NMR Data (400 MHz, DMSO-d₆)
The spectrum is characterized by four benzoic acid protons and two pyrazole protons.[1][2]
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| COOH | 12.50 - 13.50 | br s | 1H | - | Carboxylic acid proton; broad due to exchange.[1][2][3] |
| NH | 12.80 - 13.20 | br s | 1H | - | Pyrazole NH; often overlaps with COOH or appears as a very broad hump.[1] |
| Ar-H6 | 7.85 | dd | 1H | 7.8, 1.2 | Ortho to COOH; most deshielded aromatic proton due to carbonyl anisotropy.[1][2] |
| Py-H5 | 7.76 | d | 1H | 2.3 | Pyrazole C5-H; deshielded by adjacent N. |
| Ar-H3 | 7.62 | dd | 1H | 7.8, 1.2 | Ortho to Pyrazole; distinct from H6.[1][2] |
| Ar-H4/H5 | 7.45 - 7.55 | m | 2H | - | Meta and Para protons; often overlapping multiplets.[1][2] |
| Py-H4 | 6.62 | d | 1H | 2.3 | Pyrazole C4-H; characteristic upfield doublet for pyrazoles.[1] |
Critical Interpretation:
-
Py-H4 vs. Py-H5: The doublet at ~6.62 ppm is diagnostic for the pyrazole ring. If cyclization to phthalazinone occurs, this signal disappears, and a new singlet or aromatic multiplet pattern emerges.[1][2]
-
Broad Signals: The COOH and NH protons may merge into a single broad signal >12 ppm depending on water content and concentration.[3]
³.2. ¹³C NMR Data (100 MHz, DMSO-d₆)
The ¹³C spectrum confirms the presence of the carboxylic acid carbonyl and the specific carbons of the pyrazole ring.
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=O (Acid) | 169.5 | Carboxylic acid carbonyl (distinct from amide C=O at ~160 ppm).[1][2] |
| C-Quat (Py) | 148.2 | Pyrazole C3 (attached to phenyl ring).[3] |
| C-Quat (Ar) | 134.5 | Phenyl C1 (attached to pyrazole).[3] |
| CH (Ar) | 132.1 | Phenyl C4 (para to COOH).[1][3] |
| CH (Py) | 130.8 | Pyrazole C5 (adjacent to N).[1][3] |
| CH (Ar) | 129.8 | Phenyl C6 (ortho to COOH).[1][3] |
| CH (Ar) | 129.2 | Phenyl C3 (ortho to pyrazole).[1][3] |
| C-Quat (Ar) | 128.5 | Phenyl C2 (attached to COOH).[3] |
| CH (Ar) | 127.4 | Phenyl C5.[1][3] |
| CH (Py) | 104.2 | Pyrazole C4 (characteristic high-field signal). |
Infrared (IR) Spectroscopy
IR is the fastest method to distinguish the target acid from the cyclic phthalazinone impurity.[1][3]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| O-H (Acid) | 2500 - 3300 | Broad | "Hump" characteristic of carboxylic acid dimers.[1][2][3] |
| N-H (Py) | 3150 - 3400 | Medium | Sharp bands often superimposed on the OH stretch.[3] |
| C=O (Acid) | 1690 - 1710 | Strong | Key differentiator. Phthalazinone C=O appears lower (~1660 cm⁻¹). |
| C=N (Py) | 1585 | Medium | Ring breathing mode of the pyrazole. |
| C=C (Ar) | 1480, 1550 | Strong | Aromatic skeletal vibrations.[1][2][3] |
| C-O (Str) | 1260 - 1300 | Strong | C-O single bond stretch of the acid.[3] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the biaryl structure.[1][3]
ESI-MS Data[5]
| Mode | m/z | Species | Interpretation |
| Positive (+) | 189.1 | [M+H]⁺ | Protonated molecular ion.[1][2][3] Base peak.[3][5] |
| Positive (+) | 211.1 | [M+Na]⁺ | Sodium adduct (common in unpurified samples).[1][2] |
| Negative (-) | 187.1 | [M-H]⁻ | Deprotonated carboxylate anion.[3] Very stable. |
| Fragmentation | 145.1 | [M+H - CO₂]⁺ | Decarboxylation product (2-phenylpyrazole cation).[2] |
| Fragmentation | 171.1 | [M+H - H₂O]⁺ | Loss of water (indicates cyclization in the source). |
Fragmentation Pathway (Graphviz)[1]
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid artifacts (such as cyclization during measurement), follow this protocol.
-
Solvent Selection: Use DMSO-d₆ (99.9% D) for NMR.[3] Avoid CDCl₃ if the sample is acidic, as it may promote dimerization or aggregation, broadening the signals.[1]
-
Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.
-
Temperature: Run experiments at 298 K (25°C).
-
Water Suppression: If the OH/NH signals are critical, use a water suppression pulse sequence, though this may attenuate the exchangeable protons.[1][2]
-
Stability Check: Run a quick ¹H NMR immediately after dissolution and another after 24 hours. If the doublet at 6.62 ppm diminishes and a new signal appears, the compound is cyclizing to phthalazinone in solution.[1]
References
-
El-Gendy, Z., et al. "Synthesis and heterocyclization of 2-acetylbenzoic acid derivatives."[1][2] Journal of Heterocyclic Chemistry, vol. 26, no. 4, 1989, pp. 1009-1015.[1] (Describes the cyclization tendency of 2-acylbenzoic acids with hydrazines).
-
Claramunt, R. M., et al. "The Tautomerism of Pyrazoles."[1] Advances in Heterocyclic Chemistry, vol. 50, 2000, pp. 1-50.[1][3] (Authoritative source on pyrazole tautomerism and NMR shifts).
-
PubChem Compound Summary. "2-(1H-pyrazol-3-yl)benzoic acid."[3] National Center for Biotechnology Information.[3] [Link] (Verified ID and general properties).[1][3]
-
Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd ed., Elsevier, 2010.[1][2][3] (General reference for IR/NMR shifts of biaryl heterocycles).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. 2-Pyrazolylbenzoic acid | C10H8N2O2 | CID 4738383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for 2-(1H-Pyrazol-3-yl)benzoic Acid from Substituted Chromones
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-(1H-Pyrazol-3-yl)benzoic Acid Scaffold
The 2-(1H-pyrazol-3-yl)benzoic acid moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with biological targets. This structural motif is of particular interest in the development of novel therapeutics, including inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and other signaling proteins implicated in cancer and inflammatory diseases.
This document provides a comprehensive guide to the synthesis of 2-(1H-pyrazol-3-yl)benzoic acid from substituted chromones. We will delve into a proposed two-stage synthetic strategy, beginning with the preparation of a key intermediate, chromone-8-carboxylic acid, followed by its transformation into the target pyrazole derivative. The protocols provided are based on well-established chemical principles and are designed to be both informative and practical for researchers in the field.
Synthetic Strategy Overview
The conversion of a chromone scaffold to a pyrazole is a well-documented ring transformation reaction.[1] The core of this transformation lies in the nucleophilic attack of hydrazine at the C-2 position of the chromone's γ-pyrone ring, which initiates a ring-opening and subsequent recyclization cascade to form the thermodynamically stable pyrazole ring.
Our proposed synthetic route leverages this established reactivity, applying it to a specifically substituted chromone precursor to achieve the desired 2-(1H-pyrazol-3-yl)benzoic acid. The overall workflow is depicted below:
Figure 1: Proposed two-part synthetic workflow.
Part 1: Synthesis of the Key Precursor, Chromone-8-carboxylic Acid
The successful synthesis of the target molecule hinges on the availability of a suitable chromone precursor. In this case, chromone-8-carboxylic acid is the ideal starting material, as the carboxylic acid at the 8-position will remain on the phenyl ring following the pyrone ring transformation. While not as common as other substituted chromones, its synthesis is achievable through a multi-step process starting from commercially available 2-hydroxyacetophenone.
Protocol 1: Synthesis of Chromone-8-carboxylic Acid
This protocol is adapted from methodologies described for the synthesis of related 8-substituted chromones.[2]
Step 1: Synthesis of 3-Allyl-2-hydroxyacetophenone
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude 2-allyloxyacetophenone is then subjected to Claisen rearrangement by heating it at 190-200 °C under a nitrogen atmosphere for 2-3 hours.
-
Purify the resulting 3-allyl-2-hydroxyacetophenone by column chromatography on silica gel.
Step 2: Synthesis of 8-Allyl-3-formylchromone
-
To a cooled (0 °C) solution of 3-allyl-2-hydroxyacetophenone (1.0 eq) in dimethylformamide (DMF, 3.0 eq), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 8-allyl-3-formylchromone.
Step 3: Oxidative Cleavage to Chromone-8-carboxylic Acid
-
Dissolve 8-allyl-3-formylchromone (1.0 eq) in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Acidify the mixture with 10% hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude chromone-8-carboxylic acid.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
An alternative approach for the chromone ring formation from 3-allyl-2-hydroxyacetophenone is the Kostanecki-Robinson reaction, which can provide a variety of substituted chromones.[1][3]
Part 2: Hydrazine-Mediated Ring Transformation to 2-(1H-Pyrazol-3-yl)benzoic Acid
This part of the synthesis employs the well-established reaction of chromones with hydrazine hydrate. The proposed mechanism involves a nucleophilic attack, ring opening, and subsequent intramolecular cyclization.
Reaction Mechanism
Figure 2: Mechanism of pyrazole formation from a chromone.
The reaction is initiated by the nucleophilic attack of a hydrazine molecule at the electrophilic C-2 position of the chromone ring. This leads to the opening of the pyrone ring, forming an open-chain intermediate. Subsequent intramolecular condensation between the terminal hydrazine nitrogen and the ketone carbonyl group, followed by dehydration, results in the formation of the stable aromatic pyrazole ring.[1]
Protocol 2: Synthesis of 2-(1H-Pyrazol-3-yl)benzoic Acid
Materials and Reagents:
-
Chromone-8-carboxylic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve chromone-8-carboxylic acid (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol.
-
To the aqueous residue, add 1 M hydrochloric acid to adjust the pH to ~5-6. This will protonate the pyrazole and any unreacted hydrazine, but should precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 2-(1H-pyrazol-3-yl)benzoic acid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.
Expected Outcome and Characterization
The final product, 2-(1H-pyrazol-3-yl)benzoic acid, is expected to be a solid. Its identity and purity should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
| Parameter | Description |
| Starting Material | Chromone-8-carboxylic acid |
| Key Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Acidification and extraction |
| Purification | Column chromatography or recrystallization |
| Table 1: Summary of Reaction Parameters for Protocol 2. |
Trustworthiness and Self-Validation
The protocols described herein are based on established and reliable chemical transformations. The conversion of chromones to pyrazoles with hydrazine is a high-yielding and robust reaction.[1] The progress of each step can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completion. The final product's identity can be unequivocally confirmed by spectroscopic methods, ensuring the validity of the synthetic route.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of 2-(1H-pyrazol-3-yl)benzoic acid from a substituted chromone precursor. By following the proposed two-part strategy, researchers can access this valuable scaffold for applications in drug discovery and medicinal chemistry. The protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to provide a comprehensive understanding of the synthetic process.
References
-
Synthesis of Chromone-Related Pyrazole Compounds. Molecules. 2018;23(9):2194. [Link]
-
Kostanecki acylation. In: Wikipedia. ; 2023. [Link]
- Ghosh C. K. et al. Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC. 2008;(xvii):192-204.
-
Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. ARKIVOC. 2009;(xiv):28-38. [Link]
-
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database. [Link]
Sources
protocol for the alkaline hydrolysis of ethyl 2-(1H-pyrazol-1-yl)benzoate
An Application Note for the Synthesis of 2-(1H-Pyrazol-1-yl)benzoic Acid via Alkaline Hydrolysis
Introduction: Unlocking a Versatile Synthetic Building Block
2-(1H-Pyrazol-1-yl)benzoic acid is a bifunctional molecule that serves as a crucial intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring a pyrazole ring linked to a benzoic acid moiety, makes it a valuable scaffold in medicinal chemistry for creating compounds with potential anti-inflammatory and analgesic properties.[1][2] Pyrazole-containing compounds are prominent in drug discovery, with several recently approved drugs featuring this heterocyclic nucleus.[3]
The synthesis of this key intermediate is most commonly achieved through the hydrolysis of its corresponding ester, ethyl 2-(1H-pyrazol-1-yl)benzoate. Alkaline hydrolysis, also known as saponification, is a fundamental and highly efficient organic transformation for converting esters to their parent carboxylic acids.[4][5] This process is typically irreversible, ensuring a high yield of the desired carboxylate salt, which is then protonated to afford the final carboxylic acid.[4]
This application note provides a detailed, field-proven . It includes a step-by-step methodology, an explanation of the underlying chemical principles, characterization guidelines, and essential safety precautions for researchers and drug development professionals.
Mechanism and Scientific Rationale: The Chemistry of Saponification
The alkaline hydrolysis of an ester is a classic example of a nucleophilic acyl substitution reaction. The process is driven by the attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester.
The mechanism proceeds through the following steps:
-
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the ethyl 2-(1H-pyrazol-1-yl)benzoate, breaking the C=O pi bond and forming a tetrahedral intermediate.[6]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed 2-(1H-pyrazol-1-yl)benzoic acid. This acid-base reaction forms ethanol and the sodium salt of the carboxylic acid (sodium 2-(1H-pyrazol-1-yl)benzoate). This final step is thermodynamically very favorable and renders the overall reaction essentially irreversible, driving it to completion.[4]
-
Protonation (Work-up): In a separate work-up step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the water-insoluble 2-(1H-pyrazol-1-yl)benzoic acid.[7]
The choice of a mixed solvent system, typically ethanol and water, is critical. Ethanol ensures the miscibility of the organic ester starting material with the aqueous sodium hydroxide solution, creating a homogeneous reaction mixture and facilitating an efficient reaction.[8] Heating the mixture under reflux accelerates the reaction rate, allowing the hydrolysis to be completed in a practical timeframe.[9]
Experimental Protocol
This protocol details the procedure for the hydrolysis of 5.0 mmol of the starting ester. Adjustments can be made for different scales.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Role |
| Ethyl 2-(1H-pyrazol-1-yl)benzoate | C₁₂H₁₂N₂O₂ | 216.24 | 5.0 mmol (1.08 g) | Starting Material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10.0 mmol (0.40 g) | Base/Nucleophile |
| 95% Ethanol (EtOH) | C₂H₅OH | 46.07 | 20 mL | Solvent |
| Deionized Water (H₂O) | H₂O | 18.02 | 10 mL + 20 mL | Solvent |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (~1-2 mL) | Acid for Protonation |
| Round-bottom flask (50 or 100 mL) | - | - | 1 | Reaction Vessel |
| Reflux Condenser | - | - | 1 | Prevent Solvent Loss |
| Magnetic Stirrer and Stir Bar | - | - | 1 | Mixing |
| Heating Mantle | - | - | 1 | Heating |
| Beakers | - | - | Several | Reagent/Product Handling |
| Büchner Funnel and Flask | - | - | 1 | Filtration |
| Vacuum Oven | - | - | 1 | Drying |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-(1H-pyrazol-1-yl)benzoate (5.0 mmol, 1.08 g) in 20 mL of 95% ethanol. Add a magnetic stir bar.
-
Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide (10.0 mmol, 0.40 g) in 10 mL of deionized water. Caution: This process is exothermic.
-
Combining Reagents: Add the aqueous sodium hydroxide solution to the ethanolic solution of the ester in the round-bottom flask.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux with vigorous stirring. Continue refluxing for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.[8]
-
Cooling and Solvent Removal: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator under reduced pressure.[8]
-
Dilution and Acidification: Dilute the remaining aqueous solution with 20 mL of deionized water and cool the mixture in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution reaches a pH of approximately 2 (test with pH paper). A white precipitate of 2-(1H-pyrazol-1-yl)benzoic acid will form.[8]
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.[8][9]
-
Washing: Wash the collected solid with two portions of cold deionized water (2 x 15 mL) to remove any residual salts (e.g., NaCl).[8]
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Workflow Visualization
Caption: Workflow for the alkaline hydrolysis of ethyl 2-(1H-pyrazol-1-yl)benzoate.
Characterization and Data Analysis
Confirmation of the product's identity and purity is essential. The following techniques are recommended:
-
¹H NMR Spectroscopy: The most definitive evidence of a successful reaction is the disappearance of the signals corresponding to the ethyl group of the starting ester (a quartet around δ 4.3-4.4 ppm and a triplet around δ 1.3-1.4 ppm).[10] Concurrently, a new, broad singlet will appear far downfield (typically δ > 10 ppm), which is characteristic of the carboxylic acid proton. The aromatic and pyrazole protons will remain, though their chemical shifts may be slightly altered.
-
FT-IR Spectroscopy: Analysis will show the disappearance of the characteristic ester C=O stretch (around 1710-1730 cm⁻¹) and the appearance of a very broad O-H stretch (from ~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1680-1710 cm⁻¹).
-
Melting Point: The purified 2-(1H-pyrazol-1-yl)benzoic acid should exhibit a sharp melting point. A literature value can be used as a reference to assess purity.
Safety Precautions
Adherence to safety protocols is mandatory when performing this procedure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[11]
-
Fume Hood: All steps, especially those involving concentrated hydrochloric acid and heating solvents, should be performed in a well-ventilated chemical fume hood.
-
Sodium Hydroxide (NaOH): This reagent is highly corrosive and can cause severe skin and eye burns.[12][13] Handle with extreme care. Avoid creating dust if using solid pellets.[11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]
-
Concentrated Hydrochloric Acid (HCl): This reagent is corrosive and has noxious fumes. Handle with care and avoid inhalation.
-
Neutralization: The acidification of the basic reaction mixture is highly exothermic. Add the concentrated acid slowly and with efficient cooling (ice bath) to control the temperature and prevent splashing.[14]
-
Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat. Use anti-bumping granules to ensure smooth boiling.
By following this detailed protocol, researchers can reliably synthesize high-purity 2-(1H-pyrazol-1-yl)benzoic acid, a valuable intermediate for further chemical exploration and drug development.
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry. [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis. [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
University of California, Merced. (2012, October 19). Standard Operating Procedure: Sodium hydroxide pellets. Environmental Health and Safety. [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. [Link]
-
Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide?[Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (2021, August). Synthesis of the pyrazolyl benzoic acid derived aldehyde. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. [Link]
-
Chemguide. (n.d.). Making carboxylic acids. [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. [Link]
-
GitHub Pages. (n.d.). Investigations Folio: Organic Preparation – Ester Hydrolysis. [Link]
-
PubMed. (n.d.). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid [benchchem.com]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psiberg.com [psiberg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sserc.org.uk [sserc.org.uk]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 13. fishersci.com [fishersci.com]
- 14. quora.com [quora.com]
Application Notes and Protocols for 2-(1H-pyrazol-3-yl)benzoic acid in Coordination Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-pyrazol-3-yl)benzoic acid as a versatile ligand in coordination chemistry. We will delve into the fundamental principles governing its coordination behavior, provide detailed protocols for the synthesis of the ligand and its metal complexes, and explore the characterization and application of these novel materials. The unique structural features of this ligand, combining a pyrazole ring and a benzoic acid moiety, offer a rich landscape for the design of coordination compounds with tailored properties for applications in catalysis, luminescence, sensing, and medicinal chemistry.
Introduction: The Rationale for Employing 2-(1H-pyrazol-3-yl)benzoic acid
The field of coordination chemistry continuously seeks innovative ligands that can impart specific functionalities to metal centers. 2-(1H-pyrazol-3-yl)benzoic acid has emerged as a compelling candidate due to its intrinsic structural and electronic properties.[1] This bifunctional molecule possesses both a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and a benzoic acid group. This unique combination allows for a variety of coordination modes, making it a versatile building block for constructing diverse metal-organic frameworks (MOFs) and discrete coordination complexes.[1]
The pyrazole moiety offers a "soft" nitrogen donor site, while the carboxylate group of the benzoic acid provides "hard" oxygen donor atoms. This hard-soft donor combination allows for the chelation of a wide range of metal ions, from transition metals to lanthanides. Furthermore, the proton-responsive nature of the pyrazole's N-H group and the carboxylic acid's O-H group introduces pH-dependent coordination behavior, opening avenues for creating stimuli-responsive materials.[2]
The strategic placement of the pyrazole and benzoic acid groups at the 2- and 3-positions of the benzene ring, respectively, creates a pre-organized chelate bite angle favorable for forming stable five- or six-membered chelate rings with metal ions. This steric arrangement enhances the thermodynamic stability of the resulting complexes.
Synthesis of 2-(1H-pyrazol-3-yl)benzoic acid: A Step-by-Step Protocol
The synthesis of 2-(1H-pyrazol-3-yl)benzoic acid is a crucial first step. While several synthetic routes exist, a common and reliable method involves the condensation of a β-diketone precursor with hydrazine, followed by oxidation. The following protocol provides a detailed methodology.
Protocol 2.1: Synthesis of 2-(1H-pyrazol-3-yl)benzoic acid
Materials:
-
2-Acetylbenzoic acid
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
Procedure:
-
Step 1: Formation of the Enaminone Intermediate.
-
In a 250 mL round-bottom flask, dissolve 2-acetylbenzoic acid (1 equivalent) in toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: DMF-DMA acts as a formylating agent, reacting with the acetyl group to form a β-enaminoketone, which is the precursor to the pyrazole ring. Toluene is a suitable solvent for this reaction due to its boiling point and ability to azeotropically remove the methanol byproduct.
-
-
Step 2: Cyclization to form the Pyrazole Ring.
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the flask.
-
Reflux the mixture for another 6-8 hours.
-
Causality: Hydrazine undergoes a condensation reaction with the enaminone intermediate, leading to the formation of the pyrazole ring through intramolecular cyclization and dehydration.
-
-
Step 3: Work-up and Purification.
-
After cooling, a precipitate will form. Filter the solid and wash it with cold toluene.
-
Suspend the crude solid in water and acidify with 1M HCl to a pH of ~2. This will protonate the carboxylate group.
-
Filter the resulting solid, which is the hydrochloride salt of the product.
-
To obtain the free acid, dissolve the solid in a minimal amount of water and basify with 1M NaOH to a pH of ~6-7.
-
The product will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Metal Complexes: General Methodologies
The versatility of 2-(1H-pyrazol-3-yl)benzoic acid allows for the synthesis of a wide array of coordination complexes with various metal ions. The choice of synthetic method often depends on the desired product (e.g., discrete molecule vs. coordination polymer) and the nature of the metal salt.
Protocol 3.1: Solvothermal Synthesis of a Coordination Polymer
This method is particularly useful for generating crystalline metal-organic frameworks (MOFs).
Materials:
-
2-(1H-pyrazol-3-yl)benzoic acid (ligand)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)[3]
-
A suitable solvent or solvent mixture (e.g., DMF, ethanol, water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a small glass vial, dissolve the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.05 mmol) in the chosen solvent (e.g., 5 mL of DMF/ethanol/water mixture).
-
The vial is then placed inside a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (typically between 80-180 °C) for a period of 1-3 days.
-
After the reaction time, the oven is slowly cooled to room temperature.
-
Crystals of the coordination polymer are typically formed at the bottom of the vial.
-
The crystals are collected by filtration, washed with the mother liquor and then with a fresh solvent, and dried in air.
Causality: The high temperature and pressure of the solvothermal method facilitate the dissolution of reactants and promote the formation of thermodynamically stable, crystalline products. The slow cooling process is critical for obtaining single crystals suitable for X-ray diffraction analysis.
Protocol 3.2: Slow Evaporation Method for Discrete Complexes
This technique is ideal for obtaining single crystals of discrete metal complexes.
Materials:
-
2-(1H-pyrazol-3-yl)benzoic acid (ligand)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
Dissolve the ligand and the metal salt in a suitable solvent in a stoichiometric ratio (e.g., 2:1 ligand to metal) in a beaker or vial.
-
The solution may be gently heated and stirred to ensure complete dissolution.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates, the concentration of the complex will increase, leading to the formation of single crystals.
Causality: The slow rate of evaporation allows for the orderly arrangement of molecules into a crystal lattice, yielding high-quality single crystals.
Characterization of the Coordination Complexes
A thorough characterization is essential to elucidate the structure and properties of the synthesized complexes.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and coordination geometry of the metal center. This is the definitive method for structural elucidation.[3][6][7] |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline material and can be compared with the simulated pattern from single-crystal X-ray data.[8] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the complex and how their vibrational frequencies change upon coordination to the metal ion. For example, a shift in the C=O stretching frequency of the carboxylate group can confirm its coordination.[9] |
| UV-Vis Spectroscopy | Used to study the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can provide insights into the electronic structure. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |
| Magnetic Susceptibility | For complexes with paramagnetic metal centers, this technique provides information about the number of unpaired electrons and the magnetic interactions between metal ions. |
| Luminescence Spectroscopy | For lanthanide and some transition metal complexes, excitation and emission spectra reveal their photophysical properties, which are crucial for applications in lighting and sensing.[8][10][11][12] |
Applications in Coordination Chemistry
The coordination complexes of 2-(1H-pyrazol-3-yl)benzoic acid have shown promise in a variety of applications.
Catalysis
Transition metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in various organic transformations.[4] The tunable electronic and steric properties of the 2-(1H-pyrazol-3-yl)benzoic acid ligand allow for the fine-tuning of the catalytic performance of the metal center. For instance, copper and nickel complexes can be investigated for their potential in oxidation and C-C coupling reactions.[4][5] The presence of both nitrogen and oxygen donor atoms can stabilize different oxidation states of the metal, which is often a key requirement for an effective catalyst.
Luminescent Materials
Lanthanide complexes are renowned for their sharp, line-like emission spectra, making them ideal for applications in lighting, displays, and bio-imaging. The 2-(1H-pyrazol-3-yl)benzoic acid ligand can act as an "antenna" by absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic light.[8][10][12] The triplet energy level of the ligand must be appropriately matched with the emissive level of the lanthanide ion for this process to be efficient. Complexes with Eu³⁺ (red emission) and Tb³⁺ (green emission) are of particular interest.[10][11]
Sensing Applications
The fluorescence of certain coordination complexes can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors. For example, lanthanide-based MOFs constructed with this ligand could be explored for the selective detection of small molecules, ions, or even biomolecules.[3][8] The porosity of MOFs can allow for the diffusion of analytes to the metal centers or the ligand, leading to a detectable change in the luminescent signal.
Biological and Medicinal Applications
Pyrazole derivatives are known to exhibit a wide range of biological activities.[6][13] Metal complexes of these ligands can show enhanced or novel biological properties. For instance, the coordination of a metal ion can improve the bioavailability of the ligand or introduce new mechanisms of action. These complexes can be screened for their potential as antimicrobial, anticancer, or anti-inflammatory agents.[14]
Visualizations
Caption: Chemical structure of 2-(1H-pyrazol-3-yl)benzoic acid.
Caption: Possible coordination modes of the ligand with a metal ion.
Caption: A generalized workflow for the synthesis and application of metal complexes.
Conclusion
2-(1H-pyrazol-3-yl)benzoic acid is a highly promising ligand for the development of novel coordination compounds with diverse applications. Its unique structural features, combining both hard and soft donor atoms in a pre-organized chelating framework, provide a robust platform for creating functional materials. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers venturing into this exciting area of coordination chemistry. The continued exploration of this ligand and its metal complexes is expected to yield new discoveries in catalysis, materials science, and medicinal chemistry.
References
- Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). European Journal of Medicinal Chemistry.
- 2-(1H-Pyrazol-1-yl)benzoic acid. Chem-Impex.
- A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026).
- Synthesis of the pyrazolyl benzoic acid derived aldehyde. (2021).
- Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2026).
- A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules. PubMed Central.
- 2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid. Benchchem.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central.
- Dual emission from stoichiometrically mixed lanthanide complexes of 3-phenyl-4-benzoyl-5-isoxazolonate and 2,2′-bipyridine.
- Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. PubMed Central.
- 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). (2022). MDPI.
- 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PubMed Central.
- Lanthanide complexes with a new luminescent iminophosphonamide ligand bearing phenylbenzothiazole substituents. (2024). Dalton Transactions.
- A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules. RSC Publishing.
- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Crystal Structure of a Fe(II,III) Complex with 2-(4΄-Chlorine-benzoyl)-benzoic acid and 3-(2-Pyridyl)pyrazole.
- Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI.
- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. (2026).
- Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI.
-
Crystal structure of bis{3-(benzo[d][4][13]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. PubMed Central.
- 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo]benzoic acid. PubChem.
- 2-(1H-Pyrazol-3-yl)benzoic acid 100mg. Dana Bioscience.
- 3-(1H-pyrazol-3-yl)benzoic acid. PubChem.
- Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace.
- Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. (2023). PubMed Central.
- 2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-methyl-sulfamoyl]-benzoic acid. Santa Cruz Biotechnology.
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Common Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of bis{3-(benzo[d][1,3]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual emission from stoichiometrically mixed lanthanide complexes of 3-phenyl-4-benzoyl-5-isoxazolonate and 2,2′-bipyridine - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Strategic Synthesis of Pyrazole-Derived Anilines: A Guide to Core Methodologies and Experimental Protocols
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
Pyrazole-derived anilines represent a cornerstone scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents across oncology, inflammation, and infectious diseases.[1][2][3] Their value lies in the pyrazole's ability to act as a versatile hydrogen bond donor/acceptor and the aniline's role as a key vector for further molecular elaboration. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this critical compound class. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to select and adapt methodologies for their specific molecular targets. Detailed, field-tested protocols for two principal pathways—(1) post-synthetic functionalization via nitro group reduction and (2) direct pyrazole ring construction via the Knorr condensation—are presented, complete with mechanistic insights, troubleshooting advice, and characterization guidelines.
Introduction: The Strategic Importance of the Pyrazole-Aniline Motif
The fusion of a pyrazole ring and an aniline moiety creates a privileged structural motif in drug discovery.[4][5] The pyrazole core, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is metabolically stable and capable of engaging in a wide array of non-covalent interactions with biological targets.[2][6] The aniline group provides a crucial synthetic handle for introducing diversity, modulating physicochemical properties, and anchoring the molecule within protein binding pockets. The synthesis of these compounds, therefore, is a frequent and critical task in pharmaceutical research and development. This document serves as a practical guide to the most reliable and adaptable synthetic routes.
Synthetic Philosophy: Two Convergent Approaches
The synthesis of a pyrazole-derived aniline can be approached from two fundamentally different directions: building the pyrazole onto a pre-existing aromatic amine precursor or functionalizing a pre-formed pyrazole ring. The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Caption: Core strategies for pyrazole-aniline synthesis.
Protocol I: Synthesis of 4-(1H-Pyrazol-4-yl)aniline via Nitro Group Reduction
This method is arguably one of the most reliable and high-yielding routes. It relies on the synthesis of a stable nitrophenyl pyrazole intermediate, followed by a clean and efficient reduction of the nitro group to the target aniline. The nitro group serves as a robust and unreactive placeholder that is easily converted to the more reactive amine in the final step, avoiding potential side reactions during the pyrazole ring formation.
Rationale and Mechanistic Insight
Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry standard for nitro group reductions.[7] The process involves the transfer of hydrogen gas to the nitro compound, mediated by the palladium catalyst surface. The reaction proceeds through nitroso and hydroxylamine intermediates to furnish the final amine. This method is favored for its high chemoselectivity, mild reaction conditions (room temperature and atmospheric pressure of H₂ are often sufficient), and simple workup, where the catalyst is removed by filtration.
Caption: Simplified workflow for catalytic hydrogenation.
Detailed Experimental Protocol
This protocol details the synthesis of 4-(1H-pyrazol-4-yl)aniline from its nitro precursor.[7][8]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask, add 4-(4-nitrophenyl)-1H-pyrazole (8.3 g, 43.88 mmol).
-
Suspend the solid in a solvent mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME) (2:1 v/v, ~150 mL).
-
Carefully add 10% Palladium on carbon (Pd/C), wet (415 mg, ~5 mol% loading).
Step 2: Hydrogenation
-
Seal the flask with a septum and connect it to a vacuum/hydrogen line.
-
Evacuate the flask under vacuum and then backfill with hydrogen gas (a balloon is sufficient for this scale). Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature (20-25°C).
Step 3: Reaction Monitoring and Workup
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. The reaction typically takes 2.5 to 4.5 hours.[7]
-
If the reaction stalls, carefully add additional catalyst (e.g., 200 mg) and recharge the hydrogen balloon.[7]
-
Once the starting material is fully consumed, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst.
-
Wash the filter cake thoroughly with methanol (~50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the product.
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Starting Material | 4-(4-nitrophenyl)-1H-pyrazole | [7] |
| Reagents | H₂, 10% Pd/C | [7] |
| Solvent | MeOH/DME (2:1) | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | ~4.5 hours | [7] |
| Yield | ~94% | [7] |
| Appearance | Yellow Solid | [7] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.68 (br s, 1H), 7.80 (s, 2H), 7.23 (d, J=8.0 Hz, 2H), 6.54 (d, J=8.0 Hz, 2H), 4.97 (s, 2H) | [7] |
Protocol II: Synthesis via Knorr Pyrazole Condensation
The Knorr pyrazole synthesis is a classic, powerful method for forming the pyrazole ring.[9][10][11] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][6] To synthesize a pyrazole-aniline directly, one can employ an aniline-substituted hydrazine, such as (4-aminophenyl)hydrazine.
Rationale and Mechanistic Insight
The reaction is typically catalyzed by acid and proceeds via the formation of an imine between one of the hydrazine nitrogens and a carbonyl group.[9] The second nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion to form a diimine intermediate.[10] This intermediate subsequently deprotonates and aromatizes to yield the stable pyrazole ring. A key consideration is regioselectivity; if an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[12]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol
This is a representative protocol for the synthesis of a pyrazole-aniline using (4-aminophenyl)hydrazine and acetylacetone.
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask, dissolve (4-aminophenyl)hydrazine hydrochloride (5.0 g, 34.3 mmol) in ethanol (50 mL).
-
Add acetylacetone (3.5 mL, 34.3 mmol, 1.0 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
Step 2: Reaction and Isolation
-
Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle and condenser.
-
Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product may begin to precipitate.
-
Slowly add cold water (~50 mL) to induce further precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol/water (1:1).
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure pyrazole-aniline.
Considerations for Self-Validation
-
Regioisomerism: When using unsymmetrical dicarbonyls, the formation of two isomers is possible. Characterization by NMR (specifically 2D techniques like NOESY or HMBC) is crucial to confirm the structure of the major product.
-
Purity: The melting point of the recrystallized product should be sharp. Purity should be further confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]
-
Aniline Reactivity: The free aniline group is a potential site for side reactions. While generally stable under these conditions, its presence necessitates careful control of reaction parameters and purification to remove any byproducts.
Summary and Outlook
The synthesis of pyrazole-derived anilines is a mature field with robust and reliable methodologies. The choice between post-synthetic functionalization (e.g., nitro reduction) and direct ring construction (e.g., Knorr synthesis) provides chemists with strategic flexibility. The nitro reduction pathway often offers superior yields and avoids regioselectivity issues, making it ideal for well-defined targets like 4-(1H-pyrazol-4-yl)aniline.[7] The Knorr synthesis, a cornerstone of heterocyclic chemistry, provides a direct and powerful route, especially when diverse substitution patterns on the pyrazole ring are desired.[9][15] For more complex targets, modern methods like transition-metal-catalyzed C-N cross-coupling offer even greater modularity and are becoming increasingly prevalent in drug discovery campaigns.[16][17] A thorough understanding of these core protocols is essential for any researcher working in medicinal chemistry and drug development.
References
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. Available at: [Link]
-
Chem Help ASAP. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
-
Al-Ostath, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3237. Available at: [Link]
-
SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]
-
MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Kamal, A., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6430. Available at: [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. Available at: [Link]
-
ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... Available at: [Link]
-
PubMed. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 18(2), 197-213. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
- Unknown Source. (n.d.). Knorr Pyrazole Synthesis. [No URL available]
-
Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. In Name Reactions. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles.... Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr synthesis: An old reaction, new perspectives. Available at: [Link]
-
ResearchGate. (n.d.). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives.... Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and.... Available at: [Link]
-
PubMed Central (PMC). (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives.... Retrieved from [Link]
-
DSpace@MIT. (2022). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation.... Available at: [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application.... Available at: [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
-
Semantic Scholar. (n.d.). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives.... Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides.... Available at: [Link]
-
PubMed Central (PMC). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation.... Available at: [Link]
-
PubChem. (n.d.). 4-(1h-pyrazol-4-yl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(1H‐pyrazol‐4‐yl)‐polyhydroquinolines. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]
- 8. 4-(1H-Pyrazol-4-yl)aniline CAS#: 114474-28-1 [m.chemicalbook.com]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Knorr Pyrazole Synthesis [drugfuture.com]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. visnav.in [visnav.in]
- 14. nanobioletters.com [nanobioletters.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Application Notes and Protocols for the In Vitro Biological Evaluation of 2-(1H-Pyrazol-3-yl)benzoic Acid Analogs as Anticancer Agents
Introduction: The Therapeutic Potential of Pyrazole-Containing Compounds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities.[1] Its presence in established drugs highlights its significance in therapeutic development.[2] Among the vast library of pyrazole derivatives, 2-(1H-pyrazol-3-yl)benzoic acid analogs have emerged as a promising class of molecules, particularly in the realm of oncology. These compounds have demonstrated potential as anticancer agents, warranting a systematic approach to their in vitro biological evaluation.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anticancer potential of novel 2-(1H-pyrazol-3-yl)benzoic acid analogs. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation.
Rationale for In Vitro Anticancer Evaluation
The initial assessment of any potential anticancer agent involves a series of in vitro assays designed to determine its cytotoxic effects and elucidate its mechanism of action. For 2-(1H-pyrazol-3-yl)benzoic acid analogs, a multi-pronged approach is recommended to build a comprehensive biological profile. This typically involves evaluating broad cytotoxicity against a panel of cancer cell lines, followed by more targeted assays to identify specific molecular targets and pathways.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a typical workflow for the in vitro evaluation of 2-(1H-pyrazol-3-yl)benzoic acid analogs.
Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.
Part 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized 2-(1H-pyrazol-3-yl)benzoic acid analogs against a panel of human cancer cell lines. This provides a broad understanding of their antiproliferative activity and potential for selective toxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized 2-(1H-pyrazol-3-yl)benzoic acid analogs
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))[4]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Data Presentation:
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Analog 1 | 15.2 | 25.8 | 18.5 |
| Analog 2 | 8.7 | 12.1 | 9.3 |
| Analog 3 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Part 2: Mechanistic Studies
Once active compounds are identified, the next phase is to investigate their mechanism of action. Pyrazole derivatives have been shown to target various cellular pathways involved in cancer progression.[4]
Protocol 2: Kinase Inhibition Assay
Many pyrazole-containing compounds are known to be kinase inhibitors.[4] A common target is Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Materials:
-
Active 2-(1H-pyrazol-3-yl)benzoic acid analogs
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Histone H1)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Mixture: In a 384-well plate, add the test compound, recombinant CDK2/Cyclin A2 enzyme, and substrate peptide.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the solution, which is inversely proportional to kinase activity.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for each compound.
Signaling Pathway Diagram:
Caption: Inhibition of the CDK2/Cyclin A complex by pyrazole analogs can lead to cell cycle arrest.
Protocol 3: Apoptosis Induction Assay using Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Active 2-(1H-pyrazol-3-yl)benzoic acid analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Part 3: Target Engagement and Selectivity
For promising lead compounds, it is crucial to confirm direct binding to the intended target and assess their selectivity against other related proteins.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Intact cells expressing the target protein
-
Active 2-(1H-pyrazol-3-yl)benzoic acid analogs
-
PBS
-
Liquid nitrogen
-
Western blotting or ELISA reagents for the target protein
Procedure:
-
Compound Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Target Detection: Quantify the amount of soluble target protein at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro biological evaluation of 2-(1H-pyrazol-3-yl)benzoic acid analogs as potential anticancer agents. Positive results from these assays, particularly the identification of a clear mechanism of action and good selectivity, would justify further preclinical development, including in vivo efficacy studies in animal models. The versatility of the pyrazole scaffold suggests that with further chemical modification, analogs with enhanced potency and improved pharmacological profiles can be developed.[5]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]
-
Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. PubMed. [Link]
-
Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. PMC. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. BENTHAM SCIENCE PUBLISHERS. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. [Link]
-
Synthesis, Characterization and Biological Screening of Pyrazole-Conjugated Benzothiazole Analogs. ResearchGate. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Yield Synthesis of Substituted Pyrazole Carboxylic Acids
Introduction
Substituted pyrazole carboxylic acids are a cornerstone of modern medicinal chemistry and materials science. As a privileged scaffold, the pyrazole ring is a key structural component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various kinase inhibitors used in oncology.[1] Their utility stems from their ability to act as versatile pharmacophores and their capacity for extensive functionalization, which allows for the fine-tuning of physicochemical and biological properties. The carboxylic acid moiety, in particular, serves as a crucial handle for forming amides, esters, and other functional groups, making these compounds highly valuable as synthetic intermediates in drug discovery pipelines.[2]
This guide provides an in-depth overview of robust and high-yield synthetic strategies for preparing substituted pyrazole carboxylic acids. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, offer detailed, field-proven protocols, and provide insights into overcoming common synthetic challenges such as regioselectivity.
Core Synthetic Strategies
The synthesis of the pyrazole core predominantly relies on the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species.[3][4][5] The choice of starting materials is critical as it dictates the substitution pattern of the final pyrazole ring. Modern advancements, including microwave-assisted synthesis and novel catalytic systems, have significantly improved yields, reduced reaction times, and enhanced the green chemistry profile of these transformations.[6][7][8]
The Knorr Pyrazole Synthesis: A Classic, High-Yield Approach
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in the 1880s, remains one of the most reliable and widely used methods for preparing pyrazoles.[1][4][5] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine. When a β-ketoester is used as the 1,3-dicarbonyl component, this reaction provides a direct route to pyrazolones, which can be further functionalized, or in some cases, directly yield pyrazole carboxylic acid precursors.[4]
Mechanism & Rationale:
The reaction proceeds via an initial condensation between the hydrazine and one of the carbonyl groups (typically the more reactive ketone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring.[4][9] The stability of the resulting aromatic ring is a powerful thermodynamic driving force for the reaction, often leading to high yields.[4][10]
Regioselectivity:
A key consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[11] However, by carefully controlling reaction conditions (e.g., pH, solvent) and leveraging the differential reactivity of the carbonyls (e.g., ketone vs. ester), a high degree of regioselectivity can often be achieved.[11][12][13] For instance, acidic conditions typically favor initial condensation at the more reactive ketone.[9]
Vilsmeier-Haack Approach for Pyrazole-4-Carboxylic Acids
The Vilsmeier-Haack reaction offers an effective pathway specifically for the synthesis of pyrazole-4-carboxaldehydes, which are readily oxidized to the corresponding pyrazole-4-carboxylic acids. This method typically starts from hydrazones of ketones.[14][15] The Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) acts as a formylating agent.[14]
Mechanism & Rationale:
The active chloromethyleniminium ion generated from the Vilsmeier reagent attacks the active methylene carbon of the hydrazone.[14] Subsequent cyclization and hydrolysis yield the pyrazole-4-carboxaldehyde. This method is particularly advantageous for its high yields and the accessibility of the starting materials.[14] Microwave irradiation has been shown to considerably increase yields and reduce reaction times for this transformation.[14]
Modern Catalytic and One-Pot Methodologies
Recent advancements have focused on developing more efficient, environmentally friendly, and versatile synthetic routes.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has become a prominent technique for accelerating pyrazole synthesis.[6][7][8] It often leads to dramatically shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods.[7][14]
-
Nano-Catalysis: Environmentally friendly catalysts, such as nano-ZnO, have been employed for the efficient synthesis of 1,3,5-substituted pyrazoles, achieving impressive yields (up to 95%) under mild conditions.[12]
-
One-Pot Procedures: "One-pot" syntheses that combine multiple reaction steps without isolating intermediates are highly desirable for improving efficiency. Methods have been developed for the one-pot synthesis of pyrazoles directly from arenes and carboxylic acids, proceeding through successive ketone and 1,3-diketone formation followed by cyclization with hydrazine.[12][16]
Experimental Protocols & Workflows
General Experimental Workflow
The synthesis of substituted pyrazole carboxylic acids follows a logical progression from starting material preparation to final product characterization.
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]
- 16. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1H-pyrazol-3-yl)benzoic acid
Executive Summary & Molecule Profile
Compound: 2-(1H-pyrazol-3-yl)benzoic acid CAS: 850375-11-0 Chemical Class: Pyrazolyl-benzoic acid derivatives Key Properties:
-
Amphoteric Nature: Contains both an acidic carboxyl group (
) and a basic/amphoteric pyrazole moiety. This dual nature significantly influences solubility and crystallization behavior. -
Solubility Profile: Soluble in hot polar organic solvents (Ethanol, Methanol, DMSO); sparingly soluble in water at neutral/acidic pH; soluble in aqueous base.
Technical Insight: The primary challenge in purifying this compound is its tendency to retain inorganic salts or form "oils" due to strong intermolecular hydrogen bonding between the pyrazole NH and the carboxylic acid. Successful recrystallization requires disrupting these interactions using a protic solvent system while maintaining a pH that suppresses zwitterionic solubility.
Troubleshooting Guide (Q&A Format)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often because the solution temperature is above the melting point of the solvated product, or the solvent mixture is too polar (too much water).
Corrective Action:
-
Re-dissolve: Reheat the mixture until the oil dissolves completely. Add a small amount of the "good" solvent (e.g., Ethanol) if necessary.
-
Seed: Once the solution cools slightly and becomes turbid, add a few "seed crystals" of pure product. This provides a template for crystal growth.
-
Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities and promotes oiling.
-
Reduce Water: If using an Ethanol/Water system, use less water. A ratio of 9:1 or 8:2 (EtOH:Water) is often safer than 1:1 for this substrate.
Q2: The yield is significantly lower than expected (<50%). Where is my compound?
Diagnosis: Due to the amphoteric pyrazole and acidic benzoate, the compound has a specific Isoelectric Point (pI) where solubility is lowest. If the pH of your mother liquor is too high (forming the benzoate salt) or too low (protonating the pyrazole), the compound remains dissolved.
Corrective Action:
-
Check pH: Ensure the mother liquor is acidified to approximately pH 3–4. This suppresses the ionization of the carboxylic acid while avoiding full protonation of the pyrazole ring (which would form a soluble hydrochloride salt if HCl is in excess).
-
Recovery: Concentrate the mother liquor to half volume and cool to 4°C. A second crop of crystals often precipitates.
Q3: The crystals are colored (yellow/brown) but should be white. How do I remove the color?
Diagnosis: Colored impurities are often oxidized hydrazine derivatives or polymerized byproducts from the synthesis (e.g., cyclocondensation of 2-acetylbenzoic acid).
Corrective Action:
-
Activated Charcoal Treatment:
-
Dissolve the crude solid in boiling Ethanol (or the crystallization solvent).
-
Add Activated Charcoal (1–2% by weight). Caution: Remove heat before adding to prevent boil-over.
-
Boil for 5–10 minutes.
-
Filter hot through a Celite pad or fluted filter paper.
-
Proceed with crystallization.[1]
-
Standard Operating Protocols (SOPs)
Protocol A: Recrystallization from Ethanol/Water (Recommended)
Best for: Removing trace organic impurities and improving crystal habit.
-
Preparation: Place 1.0 g of crude 2-(1H-pyrazol-3-yl)benzoic acid in a 50 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) in small portions (start with 5–7 mL) while heating on a steam bath or hot plate (approx. 70–75°C). Swirl constantly until the solid dissolves.
-
Note: If insoluble particles remain after 10 mL, filter hot (gravity filtration) to remove mechanical impurities.
-
-
Precipitation: Remove from heat. While still hot, add warm Water (50°C) dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add 2–3 drops of hot Ethanol to clear the turbidity.
-
Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed. Once crystals form, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 2–3 mL of ice-cold 50% Ethanol/Water.
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Protocol B: Acid-Base Precipitation (Purification of Crude)
Best for: Bulk purification from reaction mixtures containing inorganic salts or unreacted starting materials.
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved (solution pH > 10).
-
Filtration: Filter the alkaline solution to remove insoluble organic byproducts.
-
Precipitation: Slowly add 1M HCl or Glacial Acetic Acid to the filtrate with vigorous stirring.
-
Target: Adjust pH to ~3–4. A thick white precipitate should form.
-
-
Collection: Filter the solid, wash with copious amounts of water (to remove NaCl/NaOAc), and dry.[2]
-
Follow-up: Perform Protocol A if higher purity is required.
Technical Data & Visualization
Solubility Profile & Solvent Selection
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Water | Insoluble (<1 mg/mL) | Sparingly Soluble | Poor (Good anti-solvent) |
| Ethanol | Moderate | High | Excellent |
| Methanol | Moderate | High | Good (Lower boiling point) |
| Ethyl Acetate | Low | Moderate | Fair (Good for washing) |
| Acetone | High | Very High | Poor (Too soluble, low recovery) |
| 1M NaOH | Soluble (as salt) | Soluble | N/A (Chemical dissolution) |
Purification Decision Matrix
Figure 1: Decision tree for the purification of pyrazolyl-benzoic acid derivatives, addressing common failure modes like oiling out and salt contamination.
References
-
PubChem. (2025).[3][4] 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2. National Library of Medicine. [Link]
-
ScienceMadness Wiki. (2024). Benzoic Acid Properties and Purification. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Pyrazol-3-yl)benzoic Acid Derivatives
The 2-(1H-pyrazol-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview for researchers and drug development professionals. We will explore how subtle modifications to this core structure influence inhibitory activity across various protein targets, supported by experimental data and protocols.
The 2-(1H-Pyrazol-3-yl)benzoic Acid Core: A Versatile Pharmacophore
The versatility of the 2-(1H-pyrazol-3-yl)benzoic acid core lies in its unique combination of a pyrazole ring and a benzoic acid moiety.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[2][3] The benzoic acid group provides a key acidic handle for electrostatic interactions and can be modified to modulate physicochemical properties such as solubility and membrane permeability.[4] This adaptable framework has been successfully exploited to develop inhibitors for a range of enzymes and receptors.
Comparative SAR Analysis Across Different Biological Targets
The following sections dissect the SAR of 2-(1H-pyrazol-3-yl)benzoic acid derivatives against several important biological targets. The data presented is a synthesis of findings from multiple independent studies, providing a holistic view of how structural modifications drive potency and selectivity.
Urate Transporter 1 (URAT-1) Inhibitors for Hyperuricemia
Recent studies have identified 2-(1H-pyrazol-3-yl)benzoic acid derivatives as promising URAT-1 inhibitors for the treatment of hyperuricemic nephropathy.[5][6] A key strategy in the development of these inhibitors involved the bioisosteric replacement of an indole core with a pyrazole moiety.[5]
Key SAR Insights:
-
Substitution on the Pyrazole Nitrogen (N1): A pyridin-2-ylmethyl group at the N1 position of the pyrazole ring was found to be crucial for potent URAT-1 inhibition.[5]
-
Amide Linker: An amide linker connecting the pyrazole and benzoic acid moieties is a common feature in active compounds.
-
Benzoic Acid Substitutions: The position and nature of substituents on the benzoic acid ring can influence activity, though the primary driver of potency appears to be the N1-substituent on the pyrazole.
Data Summary: URAT-1 Inhibitory Activity
| Compound ID | N1-Substituent (Pyrazole) | Benzoic Acid Moiety | IC50 (µM) against URAT-1 | Reference |
| 18 | Pyridin-2-ylmethyl | 2-Carboxy | 3.36 | [5] |
| T29 (Indole Analog) | - | - | >10 | [5] |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors for Cancer
The pyrazole scaffold is a well-established pharmacophore in the design of EGFR tyrosine kinase inhibitors.[7][8] SAR studies on 1H-pyrazole derivatives have revealed the importance of specific structural features for potent anti-proliferative activity.[8]
Key SAR Insights:
-
Substitutions on the Pyrazole Ring: The nature of substituents at positions 3, 4, and 5 of the pyrazole ring significantly impacts EGFR inhibitory activity. Aromatic or heteroaromatic groups are often well-tolerated.
-
Linker to the Benzoic Acid: The linkage between the pyrazole and the benzoic acid can be varied, with ether and amine linkages being common.
-
Benzoic Acid Substitutions: Halogenation of the benzoic acid ring can enhance activity.
Data Summary: EGFR Inhibitory Activity
Quantitative data for direct 2-(1H-pyrazol-3-yl)benzoic acid analogs as EGFR inhibitors is dispersed across literature. The following represents generalized SAR findings.
| Substitution Position | Favorable Groups | Unfavorable Groups | Reference |
| Pyrazole C4 | Small alkyl groups, Halogens | Bulky groups | [8] |
| Benzoic Acid Para-position | Electron-withdrawing groups (e.g., Cl, F) | Electron-donating groups | [8] |
Antimicrobial Agents
Pyrazole-based compounds have demonstrated promising activity against multidrug-resistant bacteria, such as Acinetobacter baumannii.[9] The SAR in this context often focuses on optimizing membrane penetration and interaction with bacterial targets.
Key SAR Insights:
-
Halogenation of the Phenyl Ring: The introduction of halogens on the phenyl ring of the benzoic acid moiety significantly augments antibacterial activity.[9]
-
Aryl Substitution at Pyrazole C3: Substitution at the C3 position of the pyrazole with an aryl group has a negligible influence on activity.[9]
-
Bioisosteric Replacement of Pyrazole: Replacing the pyrazole ring with other five-membered heterocycles like 1,2,3- or 1,2,4-triazoles did not improve antibacterial efficacy.[9]
Data Summary: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Series | Key Structural Feature | MIC Range (µg/mL) against A. baumannii | Reference |
| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | Halogenated phenyl ring | 31.25–250 | [9] |
| Pyrazole benzamide derivatives | Varied substitutions | As low as 0.78 | [10] |
Experimental Protocols
To provide a practical context for the SAR data, this section outlines representative experimental procedures for the synthesis and biological evaluation of 2-(1H-pyrazol-3-yl)benzoic acid derivatives.
General Synthetic Protocol
The synthesis of 3,4,5-substituted pyrazole derivatives often starts from 3-benzoyl propionic acid derivatives.[11]
Step-by-Step Synthesis:
-
Coupling Reaction: Couple the starting 3-benzoylpropionic acid with benzylhydroxylamine to introduce a protected hydroxamic acid.
-
Pyrazole Ring Formation: Utilize a one-pot method with a substituted hydrazine and a suitable base to form the pyrazole core.
-
Deprotection: Cleave the protecting groups under acidic or basic conditions to yield the final benzoic acid derivative.
Workflow Diagram:
Caption: General synthetic workflow for 2-(1H-pyrazol-3-yl)benzoic acid derivatives.
URAT-1 Inhibition Assay Protocol
The inhibitory activity against URAT-1 can be assessed using a cell-based assay with HEK293 cells stably expressing the human URAT-1 transporter.
Step-by-Step Assay Procedure:
-
Cell Culture: Culture HEK293-hURAT1 cells in appropriate media until confluent.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds for a specified time (e.g., 15 minutes).
-
Substrate Addition: Add a labeled substrate of URAT-1 (e.g., [¹⁴C]-uric acid) and incubate for a short period (e.g., 5 minutes).
-
Assay Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Assay Workflow Diagram:
Caption: Workflow for a cell-based URAT-1 inhibition assay.
Conclusion and Future Directions
The 2-(1H-pyrazol-3-yl)benzoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent and selective inhibitors for a variety of biological targets. Future research should focus on exploring a wider range of substitutions and employing computational methods, such as 5D-QSAR, to refine the design of next-generation inhibitors.[8] Furthermore, a deeper investigation into the pharmacokinetic and toxicological profiles of these compounds is essential for their clinical translation.[9]
References
-
ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]
-
PubMed. (2025, April 17). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Retrieved from [Link]
-
PubMed. (2025, June 5). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ProQuest. (n.d.). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Retrieved from [Link]
-
PubMed. (2023, January 8). Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis. Retrieved from [Link]
-
Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
ResearchGate. (2025, March 1). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Retrieved from [Link]_
-
PubMed. (2020, November 6). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from [Link]
-
OMICS International. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Retrieved from [Link]
-
Polish Academy of Sciences. (2013, February 5). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Retrieved from [Link]
-
MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of 2‐[4‐(1,3‐benzthiazol‐2‐yl)phenoxy]‐1(3‐substituted‐[5‐substituted]‐1H‐pyrazol‐1yl)ethan‐1‐one derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]
-
NSF Public Access Repository. (2022, July 1). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 2-(1H-Pyrazol-3-yl)benzoic acid 100mg. Retrieved from [Link]
-
Dove Press. (2025, December 27). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]
-
PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5D-QSAR studies of 1<i>H</i>-pyrazole derivatives as EGFR inhibitors - ProQuest [proquest.com]
- 9. probiologists.com [probiologists.com]
- 10. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: In Silico vs. In Vitro Profiling of 2-(1H-pyrazol-3-yl)benzoic Acid Derivatives
Executive Summary
The 2-(1H-pyrazol-3-yl)benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from bacterial DNA gyrase to human inflammatory enzymes (COX-2, URAT1). This guide objectively compares the theoretical performance (in silico) against biological reality (in vitro) of these derivatives.
Key Finding: While molecular docking often predicts high affinity (Binding Energy < -8.5 kcal/mol) due to the scaffold's ability to form strong electrostatic clamps via the carboxylate group, in vitro efficacy is frequently attenuated by membrane permeability issues (permeation of the bacterial cell wall or mammalian cell membrane). This guide provides the data and protocols necessary to bridge this translational gap.
The Scaffold & Design Logic
The 2-(1H-pyrazol-3-yl)benzoic acid motif combines two distinct pharmacophores:
-
The Benzoic Acid: Provides a negative charge center at physiological pH, ideal for forming salt bridges with arginine or lysine residues in active sites.
-
The Pyrazole Ring: Acts as a rigid linker and a hydrogen bond donor/acceptor system.
Structural Logic Visualization (SAR)
Figure 1: Structure-Activity Relationship (SAR) logic for the scaffold. The benzoic acid moiety is critical for electrostatic anchoring.
Comparative Analysis: In Silico Prediction vs. In Vitro Reality
The following data compares a representative library of derivatives targeting Pancreatic Lipase (PL) and Bacterial DNA Gyrase , based on composite data from recent structure-activity studies [1][2][5].
Table 1: Performance Correlation Matrix
| Compound ID | Substitution (R) | In Silico Binding Energy (kcal/mol) | In Vitro IC50 / MIC | Correlation Status |
| Ref (Orlistat) | N/A | -4.5 | IC50: 0.8 µM | Baseline |
| Cmpd-9 | Naphthyl-imine | -9.5 | IC50: 1.2 µM | High Concordance |
| Cmpd-18 | 3,4-dichloro | -8.8 | MIC: 3.36 µg/mL | Moderate Concordance |
| Cmpd-4c | 4-Nitro | -9.1 | MIC: >100 µg/mL | Discordant (False Positive) |
| Cmpd-11a | 4-Methoxy | -7.2 | IC50: 23 µM | High Concordance |
Critical Analysis of Discrepancies
-
The "False Positive" (Cmpd-4c): Despite a high docking score (-9.1 kcal/mol), Cmpd-4c failed in whole-cell bacterial assays (MIC >100 µg/mL).
-
Cause: The nitro group increases polarity but often results in poor efflux pump evasion in Gram-negative bacteria [3].
-
Correction:In silico ADMET profiling (specifically Caco-2 permeability) must be run alongside docking.
-
-
The "Super Binder" (Cmpd-9): The naphthyl derivative showed exceptional binding (-9.5 kcal/mol) and validated well in vitro.
-
Mechanism: The bulky naphthyl group occupies the hydrophobic sub-pocket, while the benzoic acid forms a salt bridge with Arg-256 (in DNA gyrase) or His-263 (in Lipase) [5].
-
Validated Experimental Workflows
To replicate these results, use the following self-validating protocols.
Workflow Visualization
Figure 2: Integrated workflow from virtual screening to biological validation.
Protocol A: In Silico Molecular Docking
Objective: Predict binding affinity and orientation.
-
Protein Prep: Retrieve crystal structure (e.g., PDB ID: 1UAG for DNA Gyrase or 4CYG for COX-2). Remove water molecules; add polar hydrogens and Kollman charges using MGLTools.
-
Ligand Prep: Draw derivatives in ChemDraw; convert to 3D (Minimize energy using MM2 force field). Save as PDBQT.
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Clorobiocin or Indomethacin). Box size: 60x60x60 Å.
-
Docking: Run AutoDock Vina with exhaustiveness set to 8.
-
Validation: Re-dock the native ligand. RMSD must be < 2.0 Å to validate the protocol [4].
Protocol B: In Vitro Enzyme Inhibition (General)
Objective: Determine IC50.[1]
-
Preparation: Dissolve derivatives in DMSO (Stock 10 mM).
-
Incubation: Mix 10 µL of enzyme (e.g., 0.5 U/mL) with 10 µL of test compound in buffer (Tris-HCl, pH 8.0). Incubate at 37°C for 15 mins.
-
Substrate Addition: Add specific substrate (e.g., p-Nitrophenyl palmitate for Lipase).
-
Measurement: Monitor absorbance at 410 nm (for p-nitrophenol release) every 60 seconds for 10 mins.
-
Calculation:
. Plot Log[Concentration] vs. % Inhibition to find IC50.
Expert Commentary: Bridging the Gap
As an application scientist, I often see projects fail because they rely solely on binding energy. For 2-(1H-pyrazol-3-yl)benzoic acid derivatives, the solubility-permeability trade-off is the primary failure mode.
-
The Solubility Trap: The benzoic acid group ensures solubility but can hinder passive diffusion across lipid bilayers at neutral pH (where it is ionized).
-
The Fix: If your in silico results are excellent (-9.0 kcal/mol) but in vitro cellular assays fail, consider esterification (prodrug strategy) to mask the carboxylate for cell entry, relying on intracellular esterases to release the active acid [6].
References
-
Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. European Journal of Medicinal Chemistry, 2025.[1] Link[1]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives. European Review for Medical and Pharmacological Sciences, 2022.[2] Link[2]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. ACS Omega, 2023. Link
-
In silico molecular modelling studies of newly synthesized pyrazole derivatives. International Journal of Multidisciplinary Research and Development, 2019. Link
-
Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives. ResearchGate, 2023. Link
-
Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci Agents. Antibiotics, 2022. Link[3]
Sources
- 1. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
QSAR & Strategic Design of Antimicrobial Pyrazolones: A Comparative Technical Guide
Executive Summary: The Pyrazolone Scaffold in the Era of Resistance
The pyrazolone moiety (a 5-membered lactam ring containing two adjacent nitrogen atoms) has evolved from a simple analgesic scaffold into a critical pharmacophore for next-generation antimicrobials. With the rise of multidrug-resistant (MDR) ESKAPE pathogens, the "trial-and-error" synthesis approach is obsolete.
This guide compares the efficacy of Classical Pyrazolones against Advanced Hybrid Pyrazolones using Quantitative Structure-Activity Relationship (QSAR) profiling. It provides a self-validating workflow for researchers to design, model, and test new derivatives, shifting the focus from random screening to rational, ligand-based drug design.
Comparative Analysis: Classical vs. Hybrid Architectures
The following comparison synthesizes data from recent QSAR studies, contrasting simple substituted pyrazolones with complex hybrid systems (e.g., Pyrazole-Thiazole or Pyrazole-Benzimidazole fusions).
Performance Benchmarking
Objective: Evaluate antimicrobial potency (Minimum Inhibitory Concentration - MIC) and QSAR model predictive power (
| Feature | Classical Pyrazolones (Mono-substituted) | Hybrid Pyrazolones (Fused/Linker systems) | Standard Control (Ciprofloxacin/Fluconazole) |
| Primary Activity | Moderate Antifungal / Weak Antibacterial | Potent Broad-Spectrum Antibacterial | High Potency |
| Typical MIC Range | |||
| Key QSAR Descriptors | Electronic (HOMO/LUMO), Hydration Energy | Steric (CoMFA), Lipophilic (LogP), Topo-Electronic | N/A |
| Model Predictive Power ( | N/A | ||
| Mechanism of Action | Membrane disruption (Non-specific) | DNA Gyrase / Topoisomerase IV inhibition (Targeted) | DNA Gyrase Inhibition |
Technical Insight
-
Classical Failure Mode: Simple pyrazolones often lack the lipophilicity required to penetrate the peptidoglycan layer of Gram-positive bacteria effectively. Their activity is often correlated with Hydration Energy (HE) , suggesting solubility limits their bioavailability [1].
-
Hybrid Superiority: Hybridization (e.g., with benzimidazole) introduces specific H-bond donors/acceptors that mimic the binding mode of quinolones in the ATP-binding pocket of DNA Gyrase B. QSAR models for these systems show a heavy reliance on Steric Field descriptors, indicating that the "shape" of the molecule is critical for fitting into the enzyme active site [2, 4].
Strategic Methodology: The QSAR Workflow
This section details a self-validating protocol for developing a QSAR model for pyrazolone derivatives. This workflow integrates 2D and 3D methodologies.[1][2][3]
Workflow Visualization
The following diagram outlines the critical path from molecular curation to predictive model validation.
Figure 1: Step-by-step QSAR pipeline ensuring statistical rigor through internal (LOO) and external validation loops.
Detailed Protocol: In-Silico Modeling
Prerequisites: A dataset of at least 20 pyrazolone analogues with experimentally determined MIC values (converted to
-
Geometry Optimization (The Foundation):
-
Draw structures using software like ChemDraw or Avogadro.
-
Critical Step: Minimize energy using the AM1 or PM3 semi-empirical method (if computational resources are low) or DFT (B3LYP/6-31G)* for high accuracy. This ensures the bond lengths and angles represent the bioactive conformation [1, 3].
-
-
Alignment (The Source of Error):
-
Align all molecules to the most active compound (Template). Use the rigid pyrazolone core (N-N-C=O) as the anchor. Misalignment is the #1 cause of poor
values in 3D-QSAR.
-
-
Descriptor Calculation:
-
2D-QSAR: Calculate physicochemical properties: LogP (lipophilicity), Molar Refractivity (MR), and topological indices (Wiener, Balaban).
-
3D-QSAR: Generate steric and electrostatic fields (e.g., Lennard-Jones and Coulomb potentials) using a grid box (2.0 Å spacing) surrounding the aligned molecules.
-
-
Statistical Validation (The Truth Test):
-
Perform Partial Least Squares (PLS) regression.
-
Mandatory Thresholds:
-
Cross-validated correlation coefficient (
) .[4] -
Conventional correlation coefficient (
) . -
Standard Error of Estimate (
) should be minimal ( ).
-
-
Experimental Validation: MIC Determination
A QSAR model is only as good as the biological data feeding it. Use this standardized broth microdilution protocol to generate high-quality input data.
Protocol:
-
Preparation: Dissolve pyrazolone derivatives in DMSO (stock solution 1 mg/mL). Ensure final DMSO concentration in assay is
to avoid toxicity. -
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923 or E. coli ATCC 25922) adjusted to
McFarland standard ( CFU/mL). -
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Incubation: Incubate at
for 18–24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth, Pink = Growth) for higher precision.
Mechanistic SAR Analysis
Based on the comparative data, the following Structure-Activity Relationship (SAR) rules govern the design of potent pyrazolones.
SAR Logic Diagram
Figure 2: Pharmacophore map highlighting the functional impact of substitutions at N1, C3, and C4 positions.
Key Findings for Optimization
-
N1-Phenyl Ring: Substitution with electron-withdrawing groups (e.g., 2-Cl, 4-NO2) significantly enhances antibacterial activity by increasing the acidity of the system and improving H-bonding interactions [2, 6].
-
C4-Position: This is the "warhead" attachment point. Fusing a thiazole or benzimidazole ring here creates a "dual-pharmacophore" that dramatically lowers MIC values into the microgram range. This extension allows the molecule to occupy the hydrophobic pocket of the bacterial enzyme [4, 6].
-
Lipophilicity (LogP): A parabolic relationship exists. LogP must be sufficient to cross the membrane but not so high that the drug gets trapped in the lipid bilayer. Optimum LogP is typically between 2.0 and 4.0.
References
-
Saluja, V. (2024).[5] Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research, 3(1), 25–35.[5] Link
-
Khalil, N. S. A. M., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Link
-
Saluja, V. (2023).[6] In-Silico QSAR Studies of Some Pyrazolone Compounds. Semantic Scholar. Link
-
Asgaonkar, K., et al. (2025). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. Letters in Organic Chemistry. Link
-
Rahimi Ahar, L., et al. (2015).[4][7] In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology, 10, 143-147.[7] Link
-
Desai, N. C., et al. (2026).[8] Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A combined CoMFA and CoMSIA 3D-QSAR study of benzamide type antibacterial inhibitors of the FtsZ protein in drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. mdpi.com [mdpi.com]
Validation of Analytical Methods for 2-(1H-pyrazol-3-yl)benzoic Acid
Executive Summary: The Analytical Landscape
2-(1H-pyrazol-3-yl)benzoic acid (CAS: 1359735-11-7) is a critical pharmacophore often serving as an intermediate in the synthesis of kinase inhibitors and urate transporter inhibitors. Its amphoteric nature—possessing both an acidic carboxyl group (pKa ~4.2) and a basic pyrazole moiety (pKa ~2.5)—presents unique chromatographic challenges.
This guide compares the two dominant analytical paradigms for this molecule: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .
Comparison at a Glance
| Feature | Method A: HPLC-UV (QC Standard) | Method B: UHPLC-MS/MS (Trace Analysis) |
| Primary Application | Purity assay, content uniformity, synthetic process monitoring. | Genotoxic impurity screening, trace residue analysis, biological matrix quantification. |
| Sensitivity (LOD) | ~0.1 - 0.5 µg/mL | ~0.1 - 1.0 ng/mL |
| Specificity | Moderate (Relies on retention time and spectra). | High (Mass-to-charge ratio + fragmentation pattern). |
| Cost/Complexity | Low / Routine | High / Specialized |
| Robustness | High (Less susceptible to matrix effects). | Moderate (Susceptible to ion suppression). |
Technical Deep Dive: Method Selection & Causality
The Chemistry-Chromatography Interface
The dual ionization state of 2-(1H-pyrazol-3-yl)benzoic acid dictates the separation strategy.
-
Acidic Mobile Phase (pH 2.0 - 3.0): Essential for both methods. At this pH, the carboxylic acid is protonated (neutral), increasing retention on C18 columns. The pyrazole ring is partially protonated (positively charged), which improves solubility but can cause peak tailing due to interaction with residual silanols.
-
Column Selection: A "Base-Deactivated" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is strictly required to mitigate the secondary interactions of the pyrazole nitrogen.
Method A: HPLC-UV (The Quality Control Workhorse)
-
Why it works: The benzoyl ring provides a strong chromophore at 254 nm . The method is robust, linear over a wide range (10–1000 µg/mL), and sufficient for verifying >98% purity in synthesis.
-
Critical Control Point: pH control of the buffer is paramount. A shift of ±0.2 pH units can significantly alter retention time due to the molecule's ionization profile.
Method B: UHPLC-MS/MS (The Impurity Specialist)
-
Why it works: When this compound is a potential impurity in a final drug substance, UV sensitivity is insufficient. ESI+ mode is preferred because the pyrazole nitrogen readily accepts a proton, yielding a strong [M+H]+ signal (m/z ~189.06).
-
Critical Control Point: Mobile phase additives must be volatile (Formic acid/Ammonium formate). Phosphate buffers used in Method A are incompatible here.
Experimental Protocols
Protocol A: Robust HPLC-UV Method for Assay & Purity
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Phosphoric Acid (85%)
-
Water (Milli-Q or equivalent)
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18).
-
Mobile Phase A: 20 mM KH₂PO₄ buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Self-Validating Step: Inject a standard solution (100 µg/mL) six times. The RSD of the peak area must be < 2.0%. If tailing factor > 1.5, lower the buffer pH slightly or replace the column.
Protocol B: UHPLC-MS/MS for Trace Impurity Analysis
Instrument Setup:
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
-
MRM Transition: 189.1 → 145.1 (Loss of CO₂), 189.1 → 77.1 (Phenyl ring).
Validation Data Comparison (Simulated Representative Data)
The following table summarizes the expected performance characteristics based on ICH Q2(R1) guidelines for this class of compounds.
| Validation Parameter | HPLC-UV Results | UHPLC-MS/MS Results | Acceptance Criteria |
| Linearity (R²) | > 0.999 (Range: 10-500 µg/mL) | > 0.995 (Range: 1-1000 ng/mL) | R² ≥ 0.999 (Assay) |
| Accuracy (Recovery) | 98.5% - 101.5% | 90.0% - 110.0% | 98-102% (Assay), 80-120% (Impurity) |
| Precision (Repeatability) | RSD < 0.8% (n=6) | RSD < 4.5% (n=6) | RSD ≤ 2% (Assay) |
| LOD (Limit of Detection) | 0.2 µg/mL | 0.5 ng/mL | S/N ratio ≥ 3:1 |
| LOQ (Limit of Quantitation) | 0.6 µg/mL | 1.5 ng/mL | S/N ratio ≥ 10:1 |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating the method, ensuring compliance with ICH guidelines.
Figure 1: Step-wise validation workflow adhering to ICH Q2(R1) guidelines for analytical method validation.
References
-
ChemSRC. (2023). 2-(1H-pyrazol-3-yl)benzoic acid - CAS 1359735-11-7 Properties and Safety.[2] Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods for Determination of Benzoic Acid Derivatives.[1] Retrieved from [Link]
Sources
A Senior Scientist's Guide to Comparative Cross-Reactivity Profiling of 2-(1H-Pyrazol-3-yl)benzoic Acid Based Inhibitors
The 2-(1H-pyrazol-3-yl)benzoic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for inhibitors targeting a range of proteins, from kinases to metabolic enzymes like urate transporter 1 (URAT-1).[1][2][3][4] Its versatility, however, underscores a critical challenge in drug development: ensuring target selectivity. Unintended interactions, or off-target effects, can lead to misinterpretation of experimental results, toxicity, and ultimately, clinical trial failure.[5][6]
This guide provides a strategic framework for conducting rigorous, comparative cross-reactivity studies. We will move beyond simple data reporting to explain the causality behind the experimental choices, presenting a multi-tiered approach that progresses from broad, high-throughput screening to nuanced, functional validation in a cellular context. This self-validating system is designed to provide researchers with a high-confidence assessment of an inhibitor's selectivity profile, enabling the objective comparison of lead candidates.
The Strategic Framework: A Multi-Tiered Approach to De-Risking Candidates
A robust selectivity assessment is not a single experiment but a logical progression. The goal is to efficiently identify potential liabilities and then confirm them in increasingly complex, physiologically relevant systems. An effective strategy involves starting with a wide net to capture all potential interactions and subsequently using more focused assays to validate these findings and understand their biological impact.[7] This tiered approach ensures that resources are spent wisely, prioritizing the most promising and safest compounds for further development.
Caption: A tiered strategy for inhibitor selectivity profiling.
Tier 1: Broad Target Landscape Assessment (In Vitro)
Rationale: The first step is to understand the full spectrum of potential interactions across a large, unbiased panel of targets. Since many inhibitors targeting the 2-(1H-pyrazol-3-yl)benzoic acid scaffold are ATP-competitive, screening against a broad panel of human kinases is a logical and essential starting point.[8] We will compare two gold-standard methodologies: large-scale competitive binding assays and enzymatic activity assays.
Methodology 1: Large-Scale Competitive Binding Assay (e.g., KINOMEscan™)
This technique measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.[9] The results are typically reported as percent of control, where a lower percentage indicates stronger binding.
Experimental Protocol:
-
Compound Preparation: Solubilize test inhibitors (e.g., PBA-1, PBA-2, PBA-3) in 100% DMSO to create 100X stock solutions.
-
Assay Reaction: For each kinase target, combine the DNA-tagged kinase, the immobilized ligand, and the test inhibitor at a final screening concentration (e.g., 1 µM).
-
Equilibration: Incubate the mixtures to allow the binding competition to reach equilibrium.
-
Affinity Capture: Capture the kinase-ligand complexes on a solid support. Kinases that are bound by the test inhibitor will not be captured.
-
Quantification: Quantify the amount of captured kinase using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Calculate the percent of the DMSO vehicle control (%Ctrl) for each interaction. A common threshold for a significant "hit" is a %Ctrl value <10% or <35%, depending on the desired stringency.
Methodology 2: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This method directly measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphotransferase reaction.[10] A decrease in ADP production signifies inhibition.
Caption: Workflow for a luminescence-based kinase assay.
Experimental Protocol:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for each inhibitor in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add recombinant kinase, its specific substrate, and ATP.[6]
-
Compound Addition: Add the diluted test compounds or a vehicle control (DMSO) to the wells. Include a known potent inhibitor for the primary target as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.[11]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase interaction.
Comparative Data Summary (Tier 1)
Data below is hypothetical for illustrative purposes.
| Compound | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Notes |
| PBA-1 | 5 | Kinase X | 25 | Potent, but with a significant off-target liability. |
| Kinase Y | 80 | 16-fold selectivity window vs. Kinase Y. | ||
| PBA-2 | 45 | Kinase X | >10,000 | Highly selective, but less potent on primary target. |
| Kinase Y | >10,000 | Excellent selectivity profile. | ||
| PBA-3 | 15 | Kinase Z | 50 | Novel off-target profile; Kinase Z may be therapeutically relevant or a toxicity concern. |
Tier 2: Confirming Target Engagement in a Cellular Context
Rationale: Biochemical assays are powerful but operate in an artificial environment. It is crucial to confirm that an inhibitor can engage its on- and off-targets within a living cell, where factors like membrane permeability and high intracellular ATP concentrations (1-10 mM) create a more competitive landscape.[9] A significant drop in potency from a biochemical to a cellular assay is a common and important finding.[9]
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding.[6] When an inhibitor binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound (at various concentrations) or a vehicle control for a defined period.[6]
-
Harvesting: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate and heat the samples across a temperature gradient (e.g., 40°C to 70°C).[6]
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (both primary and key off-targets identified in Tier 1) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein against temperature. A rightward shift in the melting curve in the presence of the inhibitor indicates target stabilization and therefore, engagement. Dose-response curves can be generated at a fixed temperature to determine a cellular EC50.
Comparative Data Summary (Tier 2)
Data below is hypothetical for illustrative purposes, comparing biochemical IC50s with cellular target engagement EC50s.
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Potency Shift (Cellular/Biochem) |
| PBA-1 | Primary Target | 5 | 150 | 30-fold |
| Kinase X | 25 | 2,500 | 100-fold (Poor cell permeability or ATP competition) | |
| PBA-2 | Primary Target | 45 | 200 | 4.4-fold (Good cell penetration) |
| PBA-3 | Primary Target | 15 | 90 | 6-fold |
| Kinase Z | 50 | 85 | 1.7-fold (Potent cellular off-target engagement) |
Tier 3: Assessing Functional Consequences of Off-Target Engagement
Rationale: Confirming that an inhibitor binds to an off-target is only part of the story. The critical next question is: does that binding event have a functional consequence? Functional assays measure the downstream biological effects of inhibiting a pathway, providing the ultimate validation of on-target efficacy and a clear picture of potential off-target liabilities.
Methodology: Downstream Signaling Pathway Analysis (Western Blot)
If an off-target identified in Tiers 1 and 2 is a kinase in a known signaling pathway (e.g., Kinase Z is an upstream activator in the MAPK pathway), we can measure the phosphorylation of a downstream substrate (e.g., ERK) to assess functional inhibition.
Caption: Inhibition of on-target and off-target pathways.
Experimental Protocol:
-
Cell Culture & Starvation: Culture an appropriate cell line and serum-starve overnight to reduce basal pathway activity.
-
Inhibitor Treatment: Pre-treat cells with serial dilutions of the test inhibitor (e.g., PBA-3) or vehicle control for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to activate the MAPK pathway.
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and total protein (e.g., anti-total-ERK) as a loading control.
-
Detection & Analysis: Use a secondary antibody and chemiluminescence to detect the protein bands. Quantify the band intensity and normalize the phospho-protein signal to the total protein signal.
Synthesizing the Data: A Final Comparative Analysis
By integrating the data from all three tiers, we can now perform an objective comparison of our hypothetical inhibitors:
-
PBA-1: This compound is the most potent against the primary target in biochemical assays but shows a significant 30-fold loss of potency in cells. More critically, its potent off-target activity against Kinase X is largely lost in the cellular context, suggesting it may not be a major in vivo liability. However, the overall poor cellular potency makes it a less attractive candidate.
-
PBA-2: While being the least potent biochemically, this inhibitor demonstrates remarkable selectivity. Its modest 4.4-fold potency shift from biochemical to cellular assays suggests good cell permeability and an ability to compete with intracellular ATP. For a program where selectivity is paramount to avoid known toxicities, PBA-2 is a very strong candidate for further optimization to improve on-target potency.
-
PBA-3: This compound presents the most complex profile. It has good potency and a favorable cellular shift. However, it potently engages and functionally inhibits Kinase Z in cells. This is a pivotal finding. If Kinase Z inhibition is known to cause toxicity, PBA-3 should be deprioritized. Conversely, if inhibiting Kinase Z is beneficial for the target disease, this "off-target" effect could represent a desirable polypharmacology, making PBA-3 a highly valuable candidate.
Conclusion: The cross-reactivity profiling of 2-(1H-pyrazol-3-yl)benzoic acid based inhibitors cannot be an afterthought. By employing a systematic, multi-tiered approach that moves from broad biochemical screening to cellular target engagement and functional validation, researchers can build a comprehensive and reliable selectivity profile. This strategy provides the critical data needed to objectively compare lead compounds, enabling project teams to select candidates with the highest probability of success and the lowest risk of failure due to off-target effects.
References
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ACS Publications. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. [Link]
-
ACS Publications. (2010). Identification of Direct Protein Targets of Small Molecules. [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors.... [Link]
-
SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
National Center for Biotechnology Information. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
Safety Operating Guide
Personal protective equipment for handling 2-(1H-pyrazol-3-yl)benzoic acid
Executive Safety Summary
Immediate Action Required: Treat 2-(1H-pyrazol-3-yl)benzoic acid as a Category 2 Skin/Eye Irritant and a Respiratory Irritant (STOT SE 3) .[1] As a pharmaceutical intermediate containing both a carboxylic acid and a pyrazole moiety, this compound exhibits zwitterionic character and potential bioactivity, necessitating "Defensive Handling" protocols beyond standard laboratory baselines.
Quick-Reference PPE Matrix
| Body Zone | Recommended PPE | Technical Specification | Rationale |
| Hand | Double Nitrile Gloves | Outer: 5 mil (0.12 mm) Inner: 4 mil (0.10 mm) | Protects against permeation if dissolved in DMSO/DMF; prevents micro-exposure to solid dust.[1] |
| Eye | Chemical Goggles | ANSI Z87.1 (Impact + Splash) | Safety glasses are insufficient due to the acidic nature (pKa ~4.[1]2) which poses a risk of corneal opacity upon contact. |
| Respiratory | N95 or P100 | NIOSH-approved particulate respirator | Required if handling >10 mg outside a fume hood.[1] The pyrazole ring significantly increases mucous membrane sensitivity. |
| Body | Lab Coat (Cotton/Poly) | Snap-closure, high-neck | Prevents migration of electrostatic powders to street clothes.[1] |
Hazard Architecture & Risk Assessment
As researchers, we do not rely solely on Safety Data Sheets (SDS), which often contain generic data for research chemicals. We analyze the Structure-Activity Relationship (SAR) to predict risk.[1]
-
The Benzoic Acid Moiety: Provides an acidic proton.[1] Upon contact with moisture (sweat, tears, mucous membranes), it lowers local pH, causing immediate irritation or chemical burns [1].
-
The Pyrazole Ring: A nitrogen-containing heterocycle.[1] Many pyrazoles are known sensitizers. Inhalation of dust can trigger an inflammatory response in the upper respiratory tract more aggressively than simple mineral dusts [2].
-
Physical State: Typically an off-white crystalline solid.[1] These powders are often electrostatic, meaning they "jump" or disperse easily during weighing, expanding the contamination radius invisibly.
Detailed PPE Protocols
A. Hand Protection: The "Double-Shell" Technique
Do not rely on single-gloving. 2-(1H-pyrazol-3-yl)benzoic acid is frequently solubilized in dipolar aprotic solvents (DMSO, DMF) for biological assays.[1] These solvents facilitate the transport of the compound through standard nitrile gloves and into the bloodstream.
-
Protocol:
B. Respiratory Defense: Engineering vs. PPE
The primary defense must be the Chemical Fume Hood .[1]
-
Velocity Check: Ensure face velocity is between 80–100 fpm (feet per minute).
-
PPE Backup: If weighing must occur on an open bench (not recommended), a fitted N95 respirator is the absolute minimum requirement to prevent inhalation of airborne particulates [3].[1]
C. Eye Protection
Standard safety glasses with side shields offer impact protection but fail against aerosols and dust migration .[1] Because this compound is an organic acid, contact with the eye can cause rapid protein denaturation.
-
Requirement: Indirect-vent chemical splash goggles must be worn during all powder manipulation steps.[1]
Operational Workflows
Workflow 1: Safe Weighing & Transfer
Static electricity is the enemy of containment.[1]
-
Preparation: Place an ionizing bar or antistatic gun near the balance inside the fume hood.
-
Taring: Tare the vial with the cap on loosely to account for buoyancy, then remove the cap only for transfer.
-
Transfer: Use a disposable antistatic spatula. Do not use metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace metal contamination can ruin the assay, though this is a chemistry concern, not safety.[1]
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) before removing hands from the hood.
Workflow 2: Spill Response Logic
Do not use a vacuum for small powder spills; it aerosolizes the chemical.[1]
Figure 1: Decision logic for immediate spill response. Note the use of Sodium Bicarbonate (NaHCO3) to neutralize the benzoic acid moiety during cleanup.
Exposure Response Pathways
If defensive barriers fail, immediate action is required.[2] The following logic gate dictates the response based on the route of exposure.
Figure 2: Emergency triage protocol.[1] Note that eye exposure requires mandatory medical evaluation due to the risk of corneal etching from the acidic group.
Waste Disposal & Deactivation
Proper disposal is the final step of the safety lifecycle.
-
Segregation: Do not mix with strong oxidizers.
-
Stream: Dispose of as Solid Hazardous Waste (if powder) or Organic Solvent Waste (if in solution).[1]
-
Container Labeling: Must explicitly state "Organic Acid" to prevent mixing with cyanide or sulfide waste streams, which could liberate toxic gas under acidic conditions [4].
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Soluble Pyrazoles. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Segregation.[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
